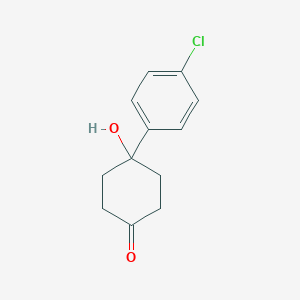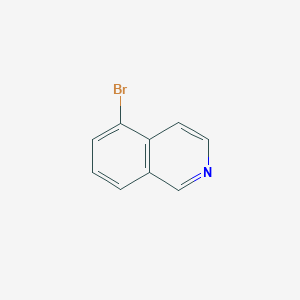
5-Bromisoquinolin
Übersicht
Beschreibung
5-Bromoisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrN. It is a derivative of isoquinoline, where a bromine atom is substituted at the fifth position of the isoquinoline ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Bromisoquinolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
-
Chemie
- Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
- Wird in palladium-katalysierten Kupplungsreaktionen eingesetzt, um verschiedene substituierte Isoquinolinderivate zu erzeugen .
-
Biologie und Medizin
- Wird auf sein Potenzial als Pharmakophor in der Wirkstoffforschung untersucht.
- Wird auf seine biologische Aktivität und potenzielle therapeutische Anwendungen untersucht .
-
Industrie
- Wird bei der Produktion von Feinchemikalien und Pharmazeutika eingesetzt.
- Dient als Zwischenprodukt bei der Synthese von Agrochemikalien und anderen Industrieprodukten .
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Als heterocyclische Verbindung kann es an π-π-Wechselwirkungen, Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen mit biologischen Molekülen teilnehmen. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren, was zu verschiedenen biologischen Wirkungen führt .
Safety and Hazards
5-Bromoisoquinoline is classified as irritating to eyes, respiratory system, and skin . It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye/face protection . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
Wirkmechanismus
Target of Action
5-Bromoisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are fusion products of a benzene ring and a pyridine nucleus It’s known to be used as a starting material in palladium-catalyzed aminomethylation and amination reactions .
Mode of Action
This interaction could be the basis for its use in palladium-catalyzed aminomethylation and amination reactions .
Biochemical Pathways
Given its use in aminomethylation and amination reactions , it can be inferred that it may play a role in modifying amino groups in biochemical pathways.
Result of Action
Its use in aminomethylation and amination reactions suggests that it may have the ability to modify amino groups, which could potentially lead to changes at the molecular and cellular levels .
Action Environment
For instance, the synthesis of isoquinolin-5-yl-5-boronic acid from 5-Bromoisoquinoline is carried out in a solution of n-BuLi in THF, cooled to -78°C , suggesting that low temperatures may be necessary for certain reactions involving 5-Bromoisoquinoline.
Biochemische Analyse
Biochemical Properties
It is known that it can participate in various chemical reactions due to its bromine atom, which can be replaced by other groups in nucleophilic substitution reactions .
Molecular Mechanism
It is known to be used as a starting material in palladium-catalyzed aminomethylation and amination reactions , but the exact mechanism of these reactions and how 5-Bromoisoquinoline interacts with other molecules at the molecular level is not clear.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinoline typically involves the bromination of isoquinoline. One common method is as follows :
Bromination with N-Bromosuccinimide (NBS):
Industrial Production Methods
Industrial production of 5-Bromoisoquinoline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Bromisoquinolin unterliegt verschiedenen chemischen Reaktionen, darunter:
-
Substitutionsreaktionen
-
Oxidations- und Reduktionsreaktionen
Reagenzien: Oxidationsmittel (z. B. Kaliumpermanganat) oder Reduktionsmittel (z. B. Lithiumaluminiumhydrid).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen substituierte Isoquinolinderivate, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und anderen organischen Verbindungen sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
-
5-Bromchinolin
- Ähnliche Struktur, aber mit einem Bromatom, das an der fünften Position des Chinolinrings substituiert ist.
- Wird in ähnlichen synthetischen Anwendungen verwendet und hat vergleichbare chemische Eigenschaften .
-
6-Bromisoquinolin
- Bromatom, das an der sechsten Position des Isoquinolinrings substituiert ist.
- Zeigt aufgrund der Position des Bromatoms eine unterschiedliche Reaktivität und Anwendung .
-
4-Bromisoquinolin
- Bromatom, das an der vierten Position des Isoquinolinrings substituiert ist.
- Wird in verschiedenen Synthesewegen verwendet und hat unterschiedliche chemische Eigenschaften .
Einzigartigkeit von 5-Bromisoquinolin
This compound ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Reaktivität und Anwendung beeinflusst. Die Position des Bromatoms an der fünften Position ermöglicht selektive Reaktionen und die Bildung spezifischer Derivate, die in der pharmazeutischen und chemischen Forschung wertvoll sind .
Eigenschaften
IUPAC Name |
5-bromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJZJGYYTFQQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353035 | |
| Record name | 5-Bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34784-04-8 | |
| Record name | 5-Bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 5-Bromoisoquinoline?
A1: 5-Bromoisoquinoline has the molecular formula C9H6BrN and a molecular weight of 208.05 g/mol. Spectroscopic data, including FTIR, FT-Raman, and UV-visible spectra, along with detailed vibrational assignments, can be found in a study by []. This study also provides insights into the electronic structure and charge transfer characteristics of the molecule.
Q2: How is 5-Bromoisoquinoline typically synthesized?
A2: 5-Bromoisoquinoline can be synthesized through several methods:
- Direct Bromination: Isoquinoline can be regioselectively brominated at the 5-position using N-bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid [, , ]. This method offers a direct route but requires careful control of reaction conditions to ensure selectivity.
- From 6-Methoxyisoquinoline: A multi-step synthesis starting from 3-methoxybenzaldehyde ultimately yields 6-methoxyisoquinoline-5-carbonitrile. This intermediate can be further modified to obtain 5-bromoisoquinoline [].
Q3: Can 5-Bromoisoquinoline be used in cross-coupling reactions?
A3: Yes, 5-Bromoisoquinoline is a valuable substrate for palladium-catalyzed Suzuki cross-coupling reactions. It can be converted to the corresponding boronic acid via halogen-metal exchange and subsequently coupled with various haloheteroarylamines to yield diverse heteroarylamine derivatives []. This methodology allows for the efficient synthesis of complex molecules incorporating the isoquinoline scaffold.
Q4: How does the structure of 5-Bromoisoquinoline influence its properties in metal complexes?
A4: In a study focusing on trinuclear ruthenium complexes, incorporating 5-bromoisoquinoline as a ligand ([Ru3O(CH3COO)6(5-briq)3]PF6) resulted in interesting electronic properties []. The planar structure of the complex, confirmed by X-ray diffraction, highlights the ability of the azanaphthalene ligand to extend the electronic π-system of the [Ru3O] core. Spectroscopic and electrochemical analyses further confirmed this extended π-system and enhanced electronic delocalization, influencing the overall properties of the complex.
Q5: Are there any applications of 5-Bromoisoquinoline in medicinal chemistry?
A5: While 5-bromoisoquinoline itself might not be the final biologically active compound, it serves as a crucial building block in synthesizing more complex molecules with potential pharmaceutical applications. For instance, it was used as a starting material in the synthesis of SPD 502, a competitive AMPA receptor antagonist []. This highlights its versatility as a synthetic intermediate for exploring new therapeutic agents.
Q6: Has the environmental impact of 5-Bromoisoquinoline been studied?
A6: While the provided research papers don't specifically address the environmental impact and degradation of 5-Bromoisoquinoline, it's essential to consider these aspects for any chemical compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.
Q7: What analytical methods are used to characterize and quantify 5-Bromoisoquinoline?
A7: Various analytical techniques are employed to characterize and quantify 5-Bromoisoquinoline. These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)
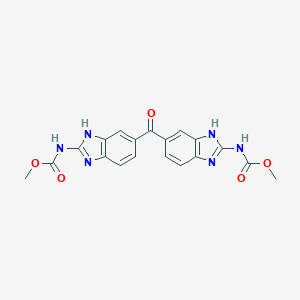
![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)
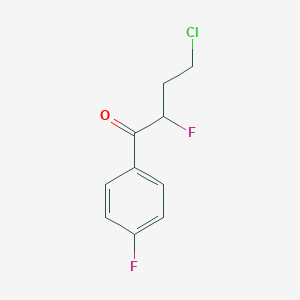
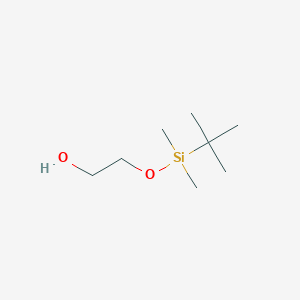


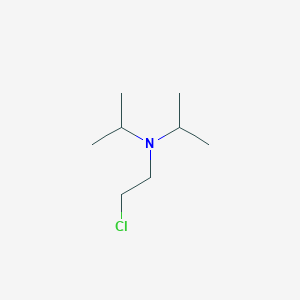
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
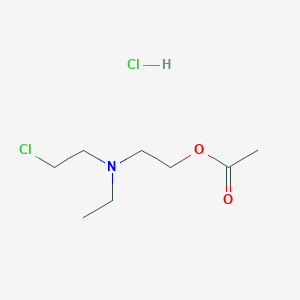
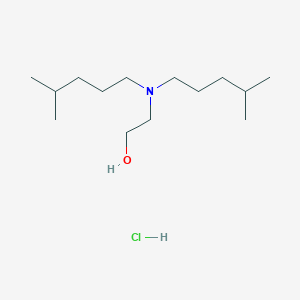
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
